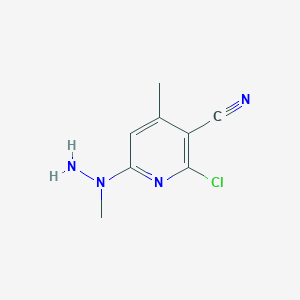![molecular formula C29H23N5O2S B11480145 1,3-dimethyl-5-({[5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11480145.png)
1,3-dimethyl-5-({[5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-5-({[5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-({[5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step organic reactions. This reaction is known for its high yield and regioselectivity The process begins with the preparation of the azide and alkyne precursors, followed by their cycloaddition to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieving high yields and purity.
化学反応の分析
Types of Reactions
1,3-dimethyl-5-({[5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzimidazole or triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
1,3-dimethyl-5-({[5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1,3-dimethyl-5-({[5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
- 1,3-dimethyl-5-({[5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride
特性
分子式 |
C29H23N5O2S |
|---|---|
分子量 |
505.6 g/mol |
IUPAC名 |
1,3-dimethyl-5-[2-[(5-naphthalen-1-yl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzimidazol-2-one |
InChI |
InChI=1S/C29H23N5O2S/c1-32-24-16-15-20(17-25(24)33(2)29(32)36)26(35)18-37-28-31-30-27(34(28)21-11-4-3-5-12-21)23-14-8-10-19-9-6-7-13-22(19)23/h3-17H,18H2,1-2H3 |
InChIキー |
KHYJIBLACNBFCA-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B11480075.png)
![N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B11480077.png)
![N-[2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B11480087.png)
![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B11480092.png)
![2-(2,4-dichlorophenoxy)-N-[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B11480093.png)
![1-methyl-N-[2-(4-methylphenoxy)ethyl]-1H-indole-2-carboxamide](/img/structure/B11480094.png)
![3-(4-fluorophenyl)-N-{2-[(phenoxyacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11480098.png)
![8-nitro-3-(phenylsulfonyl)-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11480100.png)
![3-[(4-chlorophenyl)amino]pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B11480101.png)
![Methyl 4,5-dimethoxy-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B11480108.png)
![2-[2-amino-4-(4-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11480116.png)
![8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene](/img/structure/B11480134.png)
![N'-{(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B11480141.png)
